
Tert-butyl (5E)-4,4-difluoro-5-(2-methoxy-2-oxoethylidene)azepane-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-butyl (5E)-4,4-difluoro-5-(2-methoxy-2-oxoethylidene)azepane-1-carboxylate is a synthetic organic compound characterized by its unique azepane ring structure, which is a seven-membered nitrogen-containing ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (5E)-4,4-difluoro-5-(2-methoxy-2-oxoethylidene)azepane-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Azepane Ring: The azepane ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a haloalkane and an amine. The reaction is often carried out under basic conditions to facilitate the ring closure.
Introduction of Difluoro Groups: The difluoro groups can be introduced via a halogenation reaction using reagents like diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Addition of Methoxy-Oxoethylidene Group: This step involves the condensation of a methoxy-oxoethylidene precursor with the azepane ring, typically under acidic or basic conditions to promote the formation of the desired product.
Protection of Carboxylate Group: The carboxylate group is often protected using tert-butyl groups to prevent unwanted side reactions during the synthesis.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization or chromatography to ensure high yield and purity.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy-oxoethylidene group, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the difluoro groups or the carbonyl functionalities, using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the difluoro positions, where nucleophiles like amines or thiols replace the fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Amines, thiols, under basic or acidic conditions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions typically result in the formation of new carbon-nitrogen or carbon-sulfur bonds.
科学研究应用
Chemistry
In chemistry, tert-butyl (5E)-4,4-difluoro-5-(2-methoxy-2-oxoethylidene)azepane-1-carboxylate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the interactions of azepane derivatives with biological targets. Its difluoro and methoxy-oxoethylidene groups may enhance binding affinity and specificity towards certain enzymes or receptors, making it a valuable tool in drug discovery and development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Compounds with similar structures have shown promise as anti-inflammatory, antiviral, and anticancer agents, suggesting that this compound could be a lead candidate for further development.
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers and coatings, where its unique chemical properties contribute to improved performance characteristics like durability and resistance to degradation.
作用机制
The mechanism of action of tert-butyl (5E)-4,4-difluoro-5-(2-methoxy-2-oxoethylidene)azepane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoro groups may enhance the compound’s ability to form strong hydrogen bonds or electrostatic interactions, while the methoxy-oxoethylidene group can participate in covalent bonding or nucleophilic attacks. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.
相似化合物的比较
Similar Compounds
- Tert-butyl 4-(2-methoxy-2-oxoethylidene)piperidine-1-carboxylate
- Tert-butyl (4E)-4-(2-methoxy-2-oxo-ethylidene)-2,2-dimethyl-piperidine-1-carboxylate
- Tert-butyl (4Z)-4-(2-ethoxy-2-oxoethylidene)azepane-1-carboxylate
Uniqueness
Tert-butyl (5E)-4,4-difluoro-5-(2-methoxy-2-oxoethylidene)azepane-1-carboxylate is unique due to the presence of both difluoro and methoxy-oxoethylidene groups on the azepane ring. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to similar compounds, making it a valuable compound for research and industrial applications.
属性
IUPAC Name |
tert-butyl (5E)-4,4-difluoro-5-(2-methoxy-2-oxoethylidene)azepane-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21F2NO4/c1-13(2,3)21-12(19)17-7-5-10(9-11(18)20-4)14(15,16)6-8-17/h9H,5-8H2,1-4H3/b10-9+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNHOTCUFIKWITF-MDZDMXLPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=CC(=O)OC)C(CC1)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC/C(=C\C(=O)OC)/C(CC1)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21F2NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2E)-2-cyano-N-(2-phenylethyl)-3-[2-(propan-2-yloxy)phenyl]prop-2-enamide](/img/structure/B2390999.png)
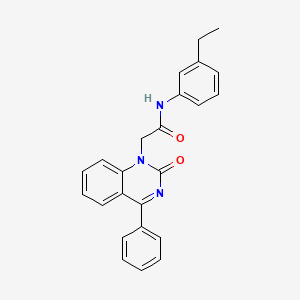
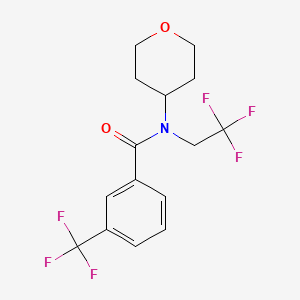
![8-(Azidomethyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B2391002.png)
![1-[2-[(2,5-Dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]propan-1-one](/img/structure/B2391003.png)
![N1-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide](/img/structure/B2391005.png)
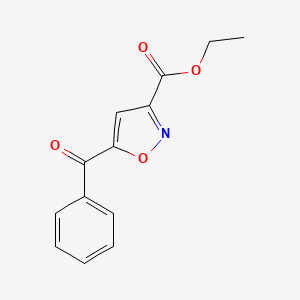
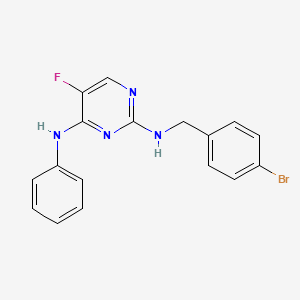
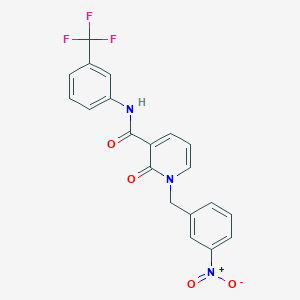
![2-[(3-chlorobenzyl)thio]-3-(4-fluorophenyl)-7-(piperidin-1-ylcarbonyl)quinazolin-4(3H)-one](/img/structure/B2391015.png)
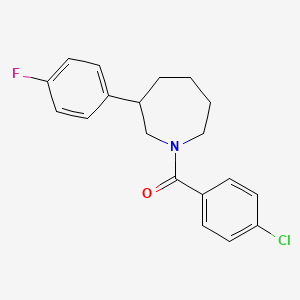
![N-(2-ethylphenyl)-2-[4-(2-oxoazetidin-1-yl)phenoxy]acetamide](/img/structure/B2391018.png)
![2-((6-(4-bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2391019.png)
